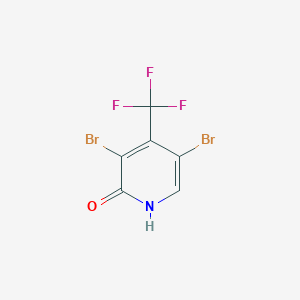

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol

Description

Properties

IUPAC Name |

3,5-dibromo-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3NO/c7-2-1-12-5(13)4(8)3(2)6(9,10)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABYEWFMTLBVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603017 | |

| Record name | 3,5-Dibromo-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109919-34-8 | |

| Record name | 3,5-Dibromo-4-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109919-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol (CAS Number: 109919-34-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, a halogenated and trifluoromethyl-substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information on its chemical properties and explores its potential synthetic utility based on the reactivity of its functional groups. The guide is intended to serve as a foundational resource for researchers and scientists interested in leveraging this compound for the synthesis of novel molecules with potential therapeutic applications.

Chemical and Physical Properties

This compound is a unique chemical entity characterized by a pyridine core functionalized with two bromine atoms, a trifluoromethyl group, and a hydroxyl group. The presence of these distinct functional groups on a central heterocyclic scaffold makes it an attractive starting material for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 109919-34-8 | N/A |

| Molecular Formula | C₆H₂Br₂F₃NO | N/A |

| Molecular Weight | 320.9 g/mol | N/A |

| Physical State | Solid | N/A |

| Storage Temperature | Room Temperature | N/A |

| Categorization | Protein Degrader Building Block, Heterocyclic Building Block | N/A |

Synthesis and Reactivity

Potential Synthetic Workflow

A logical synthetic approach to this compound could involve a multi-step sequence starting from a simpler pyridine precursor. The following diagram illustrates a hypothetical synthetic workflow.

Caption: Hypothetical synthesis of this compound.

Experimental Considerations (Hypothetical):

The bromination of a 4-(trifluoromethyl)pyridin-2-ol precursor would likely be carried out using an electrophilic brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The reaction conditions, including temperature and reaction time, would need to be optimized to achieve the desired dibrominated product. The pyridin-2-ol exists in tautomeric equilibrium with its corresponding pyridin-2-one form, which can influence the regioselectivity of the bromination.

Reactivity and Potential for Derivatization

The chemical versatility of this compound stems from its multiple reactive sites. The bromine atoms are particularly amenable to a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

Caption: Potential derivatization pathways for this compound.

Key Experimental Protocols (General Methodologies):

-

Suzuki-Miyaura Coupling: A general procedure would involve reacting this compound with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The reaction is typically heated to facilitate the coupling.

-

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents, the compound could be reacted with a primary or secondary amine using a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos or BINAP) with a strong base (e.g., NaOtBu or K₃PO₄) in an anhydrous, aprotic solvent like toluene or dioxane.

Applications in Drug Discovery

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The pyridine scaffold is also a common feature in many approved drugs. The combination of these features in this compound, along with the two bromine atoms that allow for facile diversification, makes it a valuable building block for the synthesis of novel compounds with potential therapeutic activities.

While no specific biological activities have been reported for this compound itself, its derivatives could be explored for a wide range of therapeutic targets, including kinases, proteases, and other enzymes implicated in various diseases. The general workflow for utilizing this building block in a drug discovery program is outlined below.

Caption: Workflow for the use of this compound in drug discovery.

Conclusion

This compound is a promising, yet underexplored, building block for chemical synthesis, particularly in the field of drug discovery. Its rich functionality offers numerous possibilities for the creation of diverse molecular libraries. While the current body of literature lacks specific experimental data and biological characterization for this compound, its structural features suggest significant potential. This guide provides a foundational understanding of its properties and potential applications, intended to stimulate further research and unlock the full potential of this versatile chemical intermediate. Researchers are encouraged to perform their own detailed spectroscopic analysis and reaction optimization when utilizing this compound.

An In-depth Technical Guide to 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol . The presence of a trifluoromethyl group, a common feature in many pharmaceuticals and agrochemicals, suggests its potential significance in medicinal chemistry and materials science. This document outlines its chemical identity, a proposed synthetic route, physicochemical properties, and potential biological relevance based on analogous structures.

The IUPAC name for the compound is This compound . It is also known by its tautomeric form, 3,5-dibromo-4-(trifluoromethyl)-1H-pyridin-2-one.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 109919-34-8 | BLDpharm, Sigma-Aldrich[1] |

| Molecular Formula | C₆H₂Br₂F₃NO | BLDpharm |

| Molecular Weight | 320.89 g/mol | BLDpharm |

| Appearance | Off-white to light yellow powder | (Predicted) |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | (Predicted) |

| SMILES | OC1=NC=C(Br)C(C(F)(F)F)=C1Br | BLDpharm |

Proposed Synthesis

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

The following is a hypothetical experimental protocol for the synthesis of this compound, based on general bromination procedures for pyridin-2-ones.

Materials:

-

4-(Trifluoromethyl)pyridin-2-ol

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)pyridin-2-ol (1 equivalent) in glacial acetic acid.

-

To the stirred solution, add N-bromosuccinimide (2.2 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water and stir.

-

If bromine was used, quench the excess bromine by adding sodium thiosulfate solution until the color disappears.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Potential Biological Significance

The biological activity of this compound has not been explicitly reported. However, the trifluoromethylpyridine scaffold is a key structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[2][3] The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Analogous Compounds and Their Activities

Derivatives of trifluoromethylpyridine have shown a wide range of biological activities.[2] This suggests that this compound could be a valuable intermediate or a candidate for screening in various assays.

| Compound Class | Biological Activity | Potential Relevance |

| Trifluoromethylpyridine Derivatives | Kinase inhibition | Anticancer drug development |

| Substituted Pyridin-2-ones | Antiviral, Antifungal | Antimicrobial drug discovery |

| Brominated Heterocycles | Enzyme inhibition, Receptor binding | Modulators of biological pathways |

Hypothetical Signaling Pathway Modulation

Given that many trifluoromethylpyridine derivatives act as kinase inhibitors, it is plausible that this compound could potentially modulate cell signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. This is a hypothetical pathway based on the activities of structurally related compounds.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

This compound is a halogenated and trifluoromethyl-substituted pyridin-2-one with potential for applications in drug discovery and materials science. While specific experimental data for this compound is scarce in the public domain, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The proposed synthetic route offers a starting point for its preparation, and the discussion of its potential biological significance highlights promising avenues for future research. Further experimental validation is necessary to fully characterize its properties and explore its potential applications.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

An In-Depth Technical Guide to 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol is a halogenated, trifluoromethyl-substituted pyridin-2-ol derivative. Its structural features, including the presence of two bromine atoms, a trifluoromethyl group, and a hydroxyl group on a pyridine ring, suggest its potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a summary of the available information on its structure and properties. However, it is important to note that detailed experimental protocols for its synthesis, comprehensive characterization data, and studies on its biological activity are not extensively documented in publicly accessible scientific literature.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted at the 3 and 5 positions with bromine atoms, at the 4 position with a trifluoromethyl group, and at the 2 position with a hydroxyl group. This substitution pattern leads to a unique combination of electronic and steric properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 109919-34-8 | Commercial Suppliers |

| Molecular Formula | C₆H₂Br₂F₃NO | Commercial Suppliers |

| Molecular Weight | 320.9 g/mol | Commercial Suppliers[1] |

| Appearance | Pale yellow solid | Commercial Suppliers |

| Purity | Typically ≥95% | Commercial Suppliers |

| Storage Conditions | Room temperature or 2-8°C, sealed in a dry environment | Commercial Suppliers[1] |

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis

Potential Synthetic Approach (Hypothetical):

A plausible synthetic route could involve the following key transformations. This is a generalized workflow and would require significant experimental optimization.

Caption: A generalized, hypothetical workflow for the synthesis.

Key Synthetic Steps in Related Compounds:

-

Introduction of the Trifluoromethyl Group: Methods for introducing a CF₃ group onto a pyridine ring often involve the use of Ruppert's reagent (TMSCF₃) or Togni's reagent in the presence of a suitable catalyst.

-

Bromination: Electrophilic bromination of the pyridine ring can be achieved using reagents such as N-bromosuccinimide (NBS) or bromine in an acidic medium. The positions of bromination are directed by the existing substituents.

-

Formation of the Pyridin-2-ol Moiety: This can be achieved through various methods, including the hydrolysis of a 2-halopyridine, or through a Sandmeyer-type reaction from a 2-aminopyridine precursor.

Note: The development of a specific and efficient synthesis for this compound would require dedicated research and optimization of reaction conditions.

Experimental Data

Comprehensive experimental data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound are not published in detail. Commercial suppliers may possess this data for quality control purposes but it is not publicly disseminated.

Table 2: Anticipated Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A single proton signal in the aromatic region, likely a singlet, due to the C6-H. A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |

| ¹³C NMR | Signals corresponding to the six carbon atoms of the pyridine ring, with chemical shifts influenced by the bromine, trifluoromethyl, and hydroxyl substituents. A quartet for the trifluoromethyl carbon due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad), C=C and C=N stretching of the aromatic ring, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of two bromine atoms. |

Biological Activity and Applications

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound.

However, based on its structural motifs, some potential areas of application for this compound could be hypothesized:

-

Protein Degradation: The classification of this compound as a "Protein Degrader Building Block" by some suppliers suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecular glues. The substituted pyridine core could serve as a scaffold for linking an E3 ligase-binding element to a protein-of-interest-binding element.

Caption: Potential application as a building block in PROTAC synthesis.

-

Agrochemicals and Pharmaceuticals: The presence of a trifluoromethyl group is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. The halogenated pyridine scaffold is also prevalent in numerous agrochemicals and pharmaceuticals.

Conclusion

This compound is a chemical entity with potential for applications in drug discovery and materials science, particularly as a building block for more complex molecules. However, a significant gap exists in the publicly available scientific literature regarding its synthesis, detailed characterization, and biological evaluation. Researchers interested in utilizing this compound would likely need to undertake foundational research to establish reliable synthetic routes and characterize its properties and biological activities. The information provided in this guide is based on data from commercial suppliers and extrapolations from the chemistry of related compounds.

References

Synthesis of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, a key intermediate in the development of novel pharmaceutical and agrochemical agents. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the core heterocyclic ring system, 4-(trifluoromethyl)pyridin-2-ol. This is followed by the regioselective dibromination of the pyridin-2-one ring at the 3 and 5 positions. The electron-withdrawing nature of the trifluoromethyl group and the activating effect of the hydroxyl/oxo group direct the electrophilic bromination to the desired positions.

Step 1: Synthesis of 4-(Trifluoromethyl)pyridin-2-ol

A robust method for the synthesis of 4-(trifluoromethyl)pyridin-2-ol involves a cyclization reaction of a trifluoromethyl-containing building block. One effective method utilizes the reaction of 1,1,1-trifluoro-4-alkoxy-3-buten-2-one with chloroacetonitrile in the presence of a metal reagent, followed by hydrolysis and ring closure[1].

Step 2: Dibromination of 4-(Trifluoromethyl)pyridin-2-ol

The subsequent step is the electrophilic bromination of the synthesized 4-(trifluoromethyl)pyridin-2-ol. The positions ortho and para to the hydroxyl group (positions 3 and 5) are activated towards electrophilic substitution. Common brominating agents for such transformations include N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reaction | Reactants | Reagents/Solvents | Temperature | Time | Yield |

| 1 | Synthesis of 4-(trifluoromethyl)pyridin-2-ol | 1,1,1-trifluoro-4-alkoxy-3-buten-2-one, Chloroacetonitrile | Zinc powder, Trimethylchlorosilane, Tetrahydrofuran, Concentrated HCl | Reflux | 3h (reflux), 2h (reflux with HCl) | 80%[1] |

| 2 | Dibromination | 4-(trifluoromethyl)pyridin-2-ol | N-Bromosuccinimide (2.2 eq.), Acetic Acid | Room Temperature to 60 °C | 12-24h | Estimated >80% |

Experimental Protocols

Experiment 1: Synthesis of 4-(Trifluoromethyl)pyridin-2-ol[1]

Materials:

-

1,1,1-trifluoro-4-alkoxy-3-buten-2-one (1.0 mol)

-

Chloroacetonitrile (1.1 mol)

-

Zinc powder (1.5 mol)

-

Trimethylchlorosilane (0.1 mol)

-

Tetrahydrofuran (THF), anhydrous (500 ml)

-

Concentrated Hydrochloric Acid (400 ml)

-

10% Sodium Hydroxide solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate

-

Chloroform

Procedure:

-

Under a nitrogen atmosphere, add zinc powder (1.5 mol) to 500 ml of anhydrous tetrahydrofuran in a suitable reaction vessel equipped with a stirrer.

-

Add trimethylchlorosilane (0.1 mol) dropwise and heat the mixture to reflux for 30 minutes to activate the zinc.

-

Cool the mixture and then add a solution of 1,1,1-trifluoro-4-alkoxy-3-buten-2-one (1.0 mol) and chloroacetonitrile (1.1 mol) in THF dropwise.

-

After the addition is complete, heat the reaction mixture to reflux for 3 hours.

-

Cool the reaction mixture and then carefully add concentrated hydrochloric acid (400 ml) dropwise.

-

Heat the mixture to reflux for an additional 2 hours.

-

Cool the reaction to room temperature and neutralize with a 10% sodium hydroxide solution.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from chloroform to yield 2-hydroxy-4-(trifluoromethyl)pyridine (4-(trifluoromethyl)pyridin-2-ol).

Experiment 2: Synthesis of this compound

Materials:

-

4-(Trifluoromethyl)pyridin-2-ol (1.0 eq.)

-

N-Bromosuccinimide (NBS) (2.2 eq.)

-

Acetic Acid

-

Water

-

Sodium bisulfite solution

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 4-(trifluoromethyl)pyridin-2-ol (1.0 eq.) in acetic acid in a round-bottom flask.

-

Add N-bromosuccinimide (2.2 eq.) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Quench any remaining bromine with a saturated sodium bisulfite solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

References

The Trifluoromethyl Advantage: A Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Pyridines and N-Heterocyclic Analogs

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine rings and related N-heterocyclic scaffolds has emerged as a powerful tool in medicinal chemistry and agrochemical design. This electron-withdrawing moiety significantly enhances key molecular properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often translate to heightened biological activity, making trifluoromethyl-substituted pyridines and their analogs a focal point of intensive research. This technical guide provides an in-depth overview of their diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While the primary focus is on the pyridine scaffold, this guide also encompasses analogous pyrazole and pyrimidine structures to provide a broader context of this important chemical class.

Quantitative Biological Activity Data

The biological efficacy of trifluoromethyl-substituted compounds spans a wide range of applications, from antimicrobial and antifungal to herbicidal and kinase inhibition activities. The following tables summarize the quantitative data for various derivatives, providing a comparative overview of their potency.

Antimicrobial Activity

Trifluoromethyl-substituted N-heterocycles have demonstrated significant activity against a spectrum of microbial pathogens, including drug-resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Trifluoromethyl-Substituted N-Heterocycles against various bacteria.

| Compound Class | Specific Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Pyrazole | Bromo and trifluoromethyl substituted aniline derivative | S. aureus (3 of 5 strains) | 0.78 | [1] |

| Pyrazole | Bromo and trifluoromethyl substituted aniline derivative | S. epidermidis | 1.56 | [1] |

| Pyrazole | Bromo and trifluoromethyl substituted aniline derivative | E. faecium | 0.78 | [1] |

| Pyridine Nucleosides | 4-Trifluoromethylpyridine nucleoside analogs (general range) | S. aureus, B. infantis, E. coli, S. maltophilia | 1.3 - 4.9 | [2] |

| Fluoroaryl Pyridines | Fluoroaryl derivatives of 4-trifluoromethylpyridine | S. aureus, B. infantis, E. coli, S. maltophilia | 1.8 - 5.5 |[2] |

Antifungal Activity

The antifungal properties of these compounds are notable, with some exhibiting efficacy comparable to or exceeding that of commercial fungicides.

Table 2: Antifungal Activity of Trifluoromethyl-Substituted N-Heterocycles.

| Compound Class | Specific Compound/Derivative | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Pyridine Carboxamide | Compound 3f (in vivo) | Botrytis cinerea | - | [3] |

| Pyrimidine | Compound 5o | Phompsis sp. | 10.5 | |

Herbicidal Activity

Trifluoromethyl-substituted pyridines are potent herbicides, often targeting crucial plant enzymes like protoporphyrinogen oxidase (PPO).

Table 3: Herbicidal and Enzyme Inhibitory Activity of Trifluoromethyl-Substituted Pyridines.

| Compound Class | Specific Compound/Derivative | Target/Assay | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|---|

| Phenoxypyridine-2-pyrrolidinone | Compound 9d | PPO Inhibition | 0.041 mg/L |

| Pyridine Carboxamide | Compound 3f | B. cinerea SDH Inhibition | 5.6 mg/L (17.3 µM) |[3] |

Antiviral Activity

Certain trifluoromethyl-substituted pyridine derivatives have shown promising activity against plant viruses like the Tobacco Mosaic Virus (TMV).

Table 4: Antiviral Activity of Trifluoromethyl-Substituted Pyridines against Tobacco Mosaic Virus (TMV).

| Compound Class | Specific Compound/Derivative | Activity Type | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Phthalamide-like Thiourea | Compound 7b | Inactivation | 20.5 | [4] |

| 1,3,4-Thiadiazole | Compound E2 | Protective | 203.5 |[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethyl-substituted pyridinols and their analogs.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This quantitative assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Aseptically transfer 3-5 bacterial colonies into MHB and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB directly in the 96-well plate to achieve the desired concentration range.

-

Inoculation and Incubation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the PPO enzyme, a key target for many herbicides.

Materials:

-

Fresh leaf tissue from a susceptible plant species

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with protease inhibitors)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 6.8)

-

Substrate solution (protoporphyrinogen IX)

-

Test compound stock solution (in DMSO)

-

Spectrophotometer or plate reader

Procedure:

-

Enzyme Extraction: Harvest and freeze fresh leaf tissue in liquid nitrogen. Grind the frozen tissue to a fine powder. Add ice-cold extraction buffer, vortex, and centrifuge to pellet cell debris. Collect the supernatant containing the PPO enzyme and keep it on ice.

-

Enzyme Assay: In a 96-well plate, add the assay buffer, the enzyme extract, and various concentrations of the test compound. Include a control with no inhibitor. Pre-incubate the plate at a constant temperature (e.g., 25°C).

-

Reaction Initiation: Start the reaction by adding the protoporphyrinogen IX substrate to all wells.

-

Data Acquisition: Monitor the increase in absorbance at a specific wavelength over time, which corresponds to the formation of protoporphyrin IX.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

In Vivo Antiviral Activity Assay (Half-Leaf Method for TMV)

This method assesses the ability of a compound to inhibit viral infection and lesion formation on plant leaves.

Materials:

-

Host plants (e.g., Nicotiana glutinosa)

-

Tobacco Mosaic Virus (TMV) inoculum

-

Test compound solutions at various concentrations

-

Control solution (buffer or solvent)

-

Carborundum (abrasive)

Procedure:

-

Plant Preparation: Select healthy, fully expanded leaves on the host plants.

-

Inoculation: Dust the upper surface of the leaves with carborundum. Mechanically inoculate the entire leaf surface with the TMV inoculum.

-

Treatment: Immediately after inoculation, wash the leaves with water. Apply the test compound solution to one half of the leaf and the control solution to the other half.

-

Incubation: Keep the plants in a controlled environment (e.g., greenhouse) for 3-4 days to allow for lesion development.

-

Data Collection: Count the number of local lesions on both the treated and control halves of each leaf.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the different compound concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug and herbicide design. The following diagrams illustrate key signaling pathways and experimental workflows.

Herbicidal Mechanism of Action: PPO Inhibition

Trifluoromethyl-substituted pyridine derivatives can act as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[6][7][8][9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX.[6][7][8][10] In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and membrane damage, ultimately leading to cell death.[7]

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 7. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 8. scilit.com [scilit.com]

- 9. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 10. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]

The Core of Modern Agrochemicals and Pharmaceuticals: A Technical Guide to Halogenated Trifluoromethylpyridines

Introduction: In the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of modern molecular design. Among these, the halogenated trifluoromethylpyridine scaffold stands out as a privileged structural motif, underpinning the efficacy of numerous market-leading pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl (-CF3) group imparts a unique combination of physicochemical properties, including high electronegativity, enhanced metabolic stability, and increased lipophilicity, which can profoundly improve a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] This technical guide provides an in-depth review of the synthesis, properties, and applications of halogenated trifluoromethylpyridines, offering valuable insights for researchers, scientists, and professionals in drug development and crop protection.

I. Synthesis of Halogenated Trifluoromethylpyridines

The synthesis of halogenated trifluoromethylpyridines is primarily achieved through two strategic approaches: the direct fluorination of pre-functionalized pyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[2]

1. Direct Halogenation and Fluorination of Picoline Derivatives: This is a common industrial method that starts from readily available picoline (methylpyridine). The process typically involves high-temperature vapor-phase reactions to introduce both chlorine and the trifluoromethyl group.[1][5]

-

Stepwise Liquid/Vapor-Phase Synthesis: This method involves the chlorination of a picoline derivative in a liquid phase to form a trichloromethylpyridine intermediate, followed by a vapor-phase fluorination step. For example, the highly demanded intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is synthesized this way.[1][5]

-

Simultaneous Vapor-Phase Synthesis: A more direct approach involves the simultaneous chlorination and fluorination of picoline at high temperatures (>300°C) over a transition metal-based catalyst. This method can be tuned to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in a single step.[1][5]

2. Cyclocondensation with Trifluoromethyl Building Blocks: This strategy involves constructing the pyridine ring itself using smaller, fluorine-containing starting materials. This "bottom-up" approach offers versatility in accessing a wide range of substitution patterns. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][5] A notable example is the Bohlmann-Rahtz heteroannulation reaction, which uses trifluoromethyl-α,β-ynones to react with β-enamino esters or ketones, yielding polysubstituted trifluoromethylpyridines.[6][7]

Table 1: Summary of Key Synthetic Reactions

| Product/Intermediate | Starting Material | Method | Typical Yield | Reference |

| 2,3,5-DCTF | 2-chloro-5-methylpyridine | Stepwise Liquid/Vapor-Phase Chlorination & Fluorination | Good (Industrial Scale) | [1],[5] |

| 2,5-CTF | 3-picoline | Simultaneous Vapor-Phase Chlorination/Fluorination | Good | [5],[8] |

| Polysubstituted TFMPs | Trifluoromethyl-α,β-ynones & β-enamino esters | Bohlmann-Rahtz Heteroannulation | Good | [6],[7] |

| Aryl-CF3 | Aryl Iodides | Copper-Catalyzed Trifluoromethylation | Good to Excellent | [9] |

| 5-Trifluoromethyl Pyridones | N-Alkylated Pyridones & NaSO2CF3 | Light-Promoted Trifluoromethylation | 56% - 93% | [10],[11] |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Trifluoromethylation of Aryl Halides [3][9]

-

Preparation: To an oven-dried reaction tube, add the aryl halogen (0.4 mmol, 1.0 equiv.), the trifluoromethylating reagent [(bpy)Cu(O2CCF2SO2F)2] (2.0 equiv.), and copper powder (2.0 equiv.).

-

Solvent Addition: Under an inert argon atmosphere, add 6 mL of N-methyl-2-pyrrolidone (NMP).

-

Reaction: Seal the tube and place it in a pre-heated oil bath at 60°C. Stir the reaction mixture for 5 hours.

-

Workup and Analysis: After cooling to room temperature, the reaction mixture is typically quenched and extracted. Yields are determined by 19F NMR spectroscopy using an internal standard like trifluorotoluene.

Protocol 2: Light-Promoted Trifluoromethylation of Pyridones [10]

-

Preparation: In a vial, dissolve the pyridone substrate (0.125 mmol, 1.0 equiv.) and the sulfinate reagent (e.g., NaSO2CF3, 0.25 mmol, 2.0 equiv.) in 2 mL of dimethyl sulfoxide (DMSO).

-

Reaction: Stir the mixture at room temperature for 24 hours under irradiation with a suitable light source. For substrates that react sluggishly, the reaction mixture can be sparged with oxygen.

-

Isolation: Following the reaction, the product is isolated using standard purification techniques such as column chromatography. The isolated yield is then determined.

II. Physicochemical Properties and Their Influence

The trifluoromethyl group is a bioisostere for chlorine and, to some extent, the methyl group, but it possesses vastly different electronic properties.[4][12] It is strongly electron-withdrawing (Hammett constant σp = 0.54), a property that significantly alters the electronic distribution of the pyridine ring.[1] This electronic pull can influence the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions, which is critical for receptor binding.[13][14] Furthermore, the high C-F bond energy (approx. 485 kJ/mol) makes the -CF3 group exceptionally stable to metabolic degradation, often blocking common sites of metabolism and increasing the half-life of a drug.[4]

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, a halogenated and trifluoromethyl-substituted pyridin-2-ol derivative. While specific literature on this compound is limited, this document extrapolates from established knowledge of related chemical structures and synthetic methodologies to present its likely discovery context, a plausible synthesis protocol, estimated physicochemical properties, and potential applications in drug discovery. The strategic incorporation of bromine atoms and a trifluoromethyl group onto the pyridin-2-ol scaffold suggests its potential as a valuable building block in medicinal chemistry, likely influencing its biological activity and pharmacokinetic profile.

Introduction and Historical Context

The introduction of the trifluoromethyl (CF3) group into pyridine rings, first reported in 1947, has been a pivotal strategy in the development of agrochemicals and pharmaceuticals.[1] The potent electron-withdrawing nature of the CF3 group can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Similarly, the incorporation of halogen atoms, such as bromine, is a well-established method in medicinal chemistry to modulate the pharmacological profile of a compound.[2]

While the specific discovery of this compound is not well-documented in publicly available literature, its structure suggests it emerged from research programs focused on creating novel, highly functionalized heterocyclic scaffolds for biological screening. The combination of a pyridin-2-ol core, known for its diverse biological activities, with bromine and trifluoromethyl substituents points towards an effort to generate compounds with unique electronic and steric properties for potential use as enzyme inhibitors or receptor modulators.

Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 109919-34-8 | [1][3][4] |

| Molecular Formula | C₆H₂Br₂F₃NO | [1] |

| Molecular Weight | 320.89 g/mol | [1] |

| Appearance | Pale yellow solid | Commercial Suppliers |

| Melting Point | >150 °C (estimated) | Based on related structures |

| Boiling Point | >300 °C (estimated, with decomposition) | Based on related structures |

| pKa | ~5-6 (estimated for the pyridinol proton) | Based on related structures |

| LogP | 2.5 - 3.5 (estimated) | Computational Prediction |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); Insoluble in water (estimated) | General chemical principles |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed journals. However, a plausible synthetic route can be devised based on established methods for the halogenation of pyridin-2-ones and related heterocycles. The proposed synthesis starts from the commercially available 4-(trifluoromethyl)pyridin-2-ol.

Proposed Synthetic Pathway: Electrophilic Bromination

The electron-rich nature of the pyridin-2-ol ring, facilitated by the hydroxyl group, directs electrophilic substitution to the 3- and 5-positions. The trifluoromethyl group at the 4-position is a deactivating group, but the activating effect of the hydroxyl group should still allow for bromination.

Detailed Experimental Protocol (Proposed)

Materials:

-

4-(Trifluoromethyl)pyridin-2-ol

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Thiosulfate solution

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Dichloromethane

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)pyridin-2-ol (1.0 eq) in glacial acetic acid.

-

Bromination: To the stirred solution, add N-bromosuccinimide (2.2 eq) portion-wise at room temperature. Alternatively, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. If bromine was used, quench the excess bromine with a sodium thiosulfate solution.

-

Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Potential Applications in Drug Development

The structural features of this compound suggest several potential applications in drug discovery.

-

Scaffold for Kinase Inhibitors: The pyridin-2-one core is a common scaffold in the design of kinase inhibitors. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various substituents that can interact with the kinase active site.

-

Modulation of Physicochemical Properties: The trifluoromethyl group can enhance membrane permeability and metabolic stability, while the bromine atoms can participate in halogen bonding with the target protein, potentially increasing binding affinity and selectivity.[2]

-

Fragment-Based Drug Design: This molecule can be used as a fragment in fragment-based screening to identify novel binding interactions with therapeutic targets.

Conclusion

This compound represents a synthetically accessible and highly functionalized heterocyclic compound with significant potential in medicinal chemistry. Although specific data on its discovery and biological activity are scarce, its structural motifs are well-precedented in successful drug discovery campaigns. The proposed synthesis provides a viable route for its preparation, enabling further investigation into its properties and applications. This guide serves as a foundational resource for researchers interested in exploring the utility of this and related compounds in the development of novel therapeutics. Further research is warranted to fully elucidate the chemical and biological profile of this promising molecule.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol is a halogenated pyridine derivative. This document aims to provide a comprehensive overview of its physicochemical properties. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines general methodologies for determining these key characteristics.

Core Physicochemical Properties

A thorough search of available scientific literature and chemical databases did not yield specific experimentally determined values for several key physicochemical properties of this compound. The available data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂F₃NO | [1] |

| Molecular Weight | 320.9 g/mol | [1] |

| CAS Number | 109919-34-8 | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Experimental Protocols for Property Determination

In the absence of specific data for this compound, the following are detailed, generalized experimental protocols that can be employed to determine its physicochemical properties.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated optical system.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Solubility Determination

Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Solubility Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for determining the pKa of a compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and biological databases revealed no specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Therefore, a diagram for any signaling pathway, as requested, cannot be generated at this time due to the lack of available data.

Conclusion

While the fundamental identification of this compound is established through its molecular formula and CAS number, a significant gap exists in the public domain regarding its specific physicochemical properties and biological activities. The experimental protocols provided in this guide offer a framework for researchers to determine these crucial parameters. Further experimental investigation is necessary to fully characterize this compound and to explore its potential applications in research and development.

References

Tautomeric Equilibrium of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomeric equilibrium of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol. The pyridin-2-ol moiety can exist in two tautomeric forms: the hydroxy-pyridine (enol) form and the pyridin-2(1H)-one (keto) form. The equilibrium between these forms is a critical consideration in drug design and development, as the dominant tautomer can significantly influence a molecule's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and interaction with biological targets. This document outlines the theoretical background, influential factors, and experimental and computational methodologies for characterizing the tautomerism of this specific, highly substituted pyridine derivative.

Introduction to Tautomerism in Pyridin-2-ol Systems

The tautomerism between 2-hydroxypyridine and 2-pyridone is a classic example of prototropic tautomerism, where the two forms are interconverted by the migration of a proton.[1] In the gas phase, the enol form (2-hydroxypyridine) is generally more stable.[1] However, in the solid state and in polar solvents, the equilibrium often shifts to favor the keto form (2-pyridone).[2][3] This shift is attributed to the greater polarity and stronger intermolecular hydrogen bonding capabilities of the keto tautomer.[2][3]

The substituents on the pyridine ring can significantly impact the position of the tautomeric equilibrium. Electron-withdrawing groups, such as the trifluoromethyl group and bromine atoms present in this compound, are expected to influence the electron density of the ring and, consequently, the relative stability of the two tautomers.

Tautomeric Forms of this compound

The two primary tautomeric forms of this compound are the enol and keto forms, as illustrated in the equilibrium diagram below.

Caption: Tautomeric equilibrium between the enol and keto forms.

Influence of Substituents

The electron-withdrawing nature of the trifluoromethyl group at the 4-position and the bromine atoms at the 3- and 5-positions is anticipated to decrease the electron density of the pyridine ring. This effect can stabilize the pyridin-2-one (keto) form, which possesses a more localized electronic structure compared to the aromatic enol form. Consequently, it is hypothesized that the keto tautomer will be the predominant species, particularly in condensed phases.

Experimental Characterization

Several spectroscopic techniques can be employed to investigate the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for distinguishing between the enol and keto forms. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the two tautomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in a Polar Solvent (e.g., DMSO-d₆)

| Tautomer | ¹H Chemical Shifts (Predicted) | ¹³C Chemical Shifts (Predicted) |

| Enol Form | OH: ~10-12, H6: ~7.8-8.2 | C2: ~160-165, C3: ~110-115, C4: ~125-130 (q, J ≈ 35 Hz), C5: ~115-120, C6: ~140-145, CF₃: ~120-125 (q, J ≈ 270 Hz) |

| Keto Form | NH: ~11-13, H6: ~7.5-7.9 | C2: ~170-175, C3: ~105-110, C4: ~130-135 (q, J ≈ 30 Hz), C5: ~110-115, C6: ~135-140, CF₃: ~120-125 (q, J ≈ 270 Hz) |

Infrared (IR) Spectroscopy

IR spectroscopy can provide clear evidence for the presence of the keto form through the detection of a characteristic carbonyl (C=O) stretching vibration. The enol form, in contrast, would exhibit an O-H stretching band.

Table 2: Predicted IR Absorption Frequencies (cm⁻¹)

| Tautomer | Key Vibrational Modes (Predicted) |

| Enol Form | O-H stretch: 3200-3600 (broad), C=N stretch: ~1620-1650 |

| Keto Form | N-H stretch: 3000-3400 (broad), C=O stretch: 1650-1690 |

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, differ for the enol and keto tautomers due to their distinct electronic structures. The aromatic enol form is expected to have a different absorption maximum (λmax) compared to the cross-conjugated keto form.

Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm)

| Tautomer | Predicted λmax in Ethanol |

| Enol Form | ~270-290 |

| Keto Form | ~300-320 |

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

-

IR Spectroscopy: Prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for solution-phase measurements, dissolve the compound in a suitable solvent (e.g., chloroform) and use a liquid-cell accessory.

-

UV-Vis Spectroscopy: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to obtain spectra within the optimal absorbance range (0.1-1.0 AU).

Spectroscopic Data Acquisition

-

NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

IR: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

UV-Vis: Obtain the UV-Vis absorption spectrum using a dual-beam spectrophotometer from 200 to 400 nm.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting the relative stabilities of tautomers.

Computational Protocol

A typical computational workflow for determining the relative energies of the tautomers is outlined below.

Caption: A typical computational workflow for tautomer analysis.

Predicted Relative Stabilities

Based on studies of similar substituted pyridin-2-ones, computational analysis is expected to show a greater stability of the keto form in both the gas phase and in polar solvents.

Table 4: Hypothetical Calculated Relative Energies (kcal/mol)

| Tautomer | Gas Phase (ΔE) | In Water (ΔGsolv) |

| Enol Form | +1.5 | +3.0 |

| Keto Form | 0.0 (Reference) | 0.0 (Reference) |

Conclusion

The tautomeric equilibrium of this compound is a crucial aspect of its chemical character. The presence of strong electron-withdrawing groups likely favors the pyridin-2(1H)-one (keto) tautomer. This guide provides a comprehensive framework for the experimental and computational investigation of this equilibrium. A thorough understanding of the predominant tautomeric form is essential for professionals in drug discovery and development to accurately predict and interpret the compound's biological activity and physicochemical properties.

References

Reactivity Profile of the 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-dibromo-4-(trifluoromethyl)pyridin-2-ol core is a highly functionalized heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The presence of a trifluoromethyl group, two bromine atoms, and a pyridin-2-ol moiety imparts a unique electronic and steric profile, making it an attractive building block for the synthesis of novel compounds. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, activating it for certain transformations while deactivating it for others. This guide provides a comprehensive overview of the predicted reactivity of this ring system, drawing upon established principles of pyridine chemistry and data from closely related analogues.

Synthesis

Reactivity Profile

The reactivity of this compound is dictated by its distinct functional groups and the electronic nature of the pyridine ring.

Tautomerism of the Pyridin-2-ol Moiety

The pyridin-2-ol system exists in equilibrium with its tautomeric form, pyridin-2(1H)-one. This equilibrium is a critical aspect of its reactivity, as it allows for reactions at both the oxygen and nitrogen atoms of the amide-like structure. The position of the equilibrium can be influenced by the solvent, pH, and temperature. This tautomerism is fundamental to understanding the molecule's behavior in various chemical environments.

Caption: Tautomeric equilibrium of the pyridin-2-ol ring system.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing trifluoromethyl group at the C-4 position. This electronic characteristic makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom in the pyridine ring activates the C-2 and C-4 positions for nucleophilic attack.[3] In this specific molecule, the bromine atoms at C-3 and C-5 are less activated towards direct SNAr compared to halogens at the 2, 4, or 6 positions. However, the overall electron-deficient nature of the ring means that under forcing conditions, substitution at these positions may be possible. Recent studies have also suggested that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the pyridine ring are ideal handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. The differential reactivity of the bromine atoms may allow for selective functionalization.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[6][7] Both the C-3 and C-5 bromine atoms are expected to readily participate in Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. It is plausible that the C-5 bromine may be slightly more reactive due to its position relative to the trifluoromethyl group.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond.[8][9][10] This reaction is expected to be highly efficient for the amination of the this compound core. This allows for the introduction of primary and secondary amines, providing access to a diverse range of substituted aminopyridines, which are common motifs in pharmacologically active compounds.

Caption: Generalized Buchwald-Hartwig amination reaction pathway.

Quantitative Data (Predictive)

While specific experimental data for this compound is unavailable, the following tables provide representative, predictive data for Suzuki-Miyaura and Buchwald-Hartwig reactions based on published results for structurally similar brominated pyridines and other aryl bromides. These tables are intended to offer a reasonable expectation of reaction outcomes.

Table 1: Predictive Data for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |

| 2 | 2,6-Dibromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 70-85 (mono) |

| 3 | 3,5-Dibromopyridine | Thiophene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 80-90 |

Table 2: Predictive Data for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 3-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 90-98 |

| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 12 | 85-95 |

| 3 | 3,5-Dibromopyridine | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 75-85 |

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions on the this compound substrate. Optimization of specific conditions may be required.

General Procedure for Suzuki-Miyaura Cross-Coupling[11][12][13]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

-

Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

-

Solvent Addition: Add a suitable degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

-

Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd(OAc)₂ with a ligand) under a positive pressure of inert gas.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination[1][14][15]

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

-

Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv), the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and the appropriate phosphine ligand (e.g., XPhos, RuPhos, or BINAP) to a dry Schlenk flask or microwave vial.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or t-BuOH).

-

Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring until completion, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with water or a saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Spectroscopic Characterization (Predictive)

The following are predicted NMR spectral characteristics for the this compound ring system, based on data from analogous compounds.[11][12][13][14]

-

¹H NMR:

-

A single aromatic proton would be expected, likely appearing as a singlet in the downfield region (δ 7.5-8.5 ppm).

-

A broad singlet corresponding to the N-H proton of the pyridin-2(1H)-one tautomer or the O-H proton of the pyridin-2-ol tautomer would be observed, with its chemical shift being highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

The carbon bearing the trifluoromethyl group would appear as a quartet due to C-F coupling.

-

The carbons attached to the bromine atoms would be shifted downfield.

-

The carbonyl carbon of the pyridin-2(1H)-one tautomer would be observed around δ 160-170 ppm.

-

-

¹⁹F NMR:

Conclusion

The this compound ring system is a versatile and highly reactive scaffold. Its key reactivity lies in the tautomerism of the pyridin-2-ol moiety and the susceptibility of the C-Br bonds to palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the ring, enhanced by the trifluoromethyl group, makes it an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions. This guide provides a predictive framework for the synthesis and functionalization of this promising building block, offering valuable insights for its application in the development of novel pharmaceuticals and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. youtube.com [youtube.com]

- 8. research.rug.nl [research.rug.nl]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol

Introduction: The Strategic Value of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol in Modern Drug Discovery

The pursuit of novel therapeutic agents is a cornerstone of the pharmaceutical and agrochemical industries. Within this landscape, fluorinated heterocyclic compounds, particularly trifluoromethylpyridines, have emerged as privileged scaffolds.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group into a pyridine core bestows a unique combination of physicochemical properties. These include enhanced lipophilicity, which can improve membrane permeability; increased metabolic stability due to the strength of the C-F bond; and altered electronic properties that can modulate binding affinity to biological targets.[3]

This compound is a highly functionalized and versatile starting material, poised for the generation of diverse chemical libraries. The presence of two bromine atoms at the C3 and C5 positions, a trifluoromethyl group at C4, and a hydroxyl group at C2 offers multiple reactive handles for a variety of chemical transformations. The bromine atoms are particularly amenable to modern cross-coupling reactions, allowing for the introduction of a wide array of substituents. The hydroxyl group can be derivatized, for example, through etherification, and the pyridine nitrogen can influence the reactivity of the entire ring system.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from this compound. The protocols are designed to be robust and reproducible, and the underlying chemical principles are explained to allow for informed modifications and troubleshooting.

Core Synthetic Strategies and Mechanistic Insights

The derivatization of this compound can be approached through several key synthetic pathways. The choice of reaction will depend on the desired final compound and the specific functionalities to be introduced.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The two bromine atoms on the pyridine ring serve as excellent handles for these transformations.

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with a halide.[4] In the context of our starting material, this allows for the introduction of various aryl and heteroaryl substituents at the C3 and C5 positions.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base, typically a carbonate or phosphate, is required for the transmetalation step. The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reagents.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl halide.[1][5] This reaction is invaluable for synthesizing arylamines, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination heavily relies on the choice of a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, which promotes the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used to deprotonate the amine. Anhydrous and anaerobic conditions are essential to prevent catalyst deactivation.